1-(2-Chloro-6-methylphenyl)ethan-1-amine
Description
1-(2-Chloro-6-methylphenyl)ethan-1-amine is a chiral primary amine featuring a substituted phenyl ring with a chlorine atom at the 2-position and a methyl group at the 6-position (ortho and para positions relative to the ethylamine chain). This compound is structurally related to bioactive amines and intermediates in pharmaceutical synthesis, where substituent patterns critically influence physicochemical and biological properties .
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7H,11H2,1-2H3 |
InChI Key |
DXMWCZRDYBIAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2-chloro-6-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2-Chloro-6-methylphenyl)ethan-1-amine.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloro-6-methylphenyl)ethan-1-amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding alkane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-6-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison of Selected Aryl Ethanamines
Key Observations :
- Lipophilicity : The methyl group enhances lipophilicity (logP ~2.5 estimated) relative to Cl-MBA (logP ~1.9), improving membrane permeability but possibly reducing aqueous solubility .
- Electronic Effects : The electron-withdrawing chloro group at the 2-position may deactivate the aromatic ring, while the methyl group (electron-donating) partially counteracts this effect, creating a unique electronic profile .
Insights :
- While direct antimicrobial data for the target compound are unavailable, halogenated analogs (e.g., 6-bromo-4-chloro-thienopyrimidine derivatives) exhibit low MIC values against S. aureus, suggesting that the chloro and methyl substituents may enhance target binding via hydrophobic interactions .
- The steric bulk of the 6-methyl group could reduce metabolic degradation, improving pharmacokinetic profiles compared to simpler analogs .
Stability and Functional Group Interactions
- Chemical Stability : The chloro group increases resistance to oxidative degradation compared to methoxy or hydroxyl substituents (e.g., 1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine in ) .
- Crystal Packing : In materials science applications (e.g., Cl-MBA in ), para-substituted amines exhibit predictable halogen···halogen interactions, whereas the ortho/para substitution in the target compound may introduce unconventional packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
